molecular formula C18H17NO4 B6409668 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid CAS No. 1261937-20-5

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid

Cat. No.: B6409668
CAS No.: 1261937-20-5
M. Wt: 311.3 g/mol
InChI Key: HHODBUCROPLFCS-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid is a chemical compound with the molecular formula C18H17NO4 and a molecular weight of 311.3 g/mol. This compound has gained significant attention in recent years due to its diverse applications in scientific research and industry.

Properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-16-9-13(8-14(10-16)18(21)22)11-3-2-4-12(7-11)17(20)19-15-5-6-15/h2-4,7-10,15H,5-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHODBUCROPLFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691747
Record name 3'-(Cyclopropylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-20-5
Record name 3'-(Cyclopropylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves the reaction of 3-(Cyclopropylaminocarbonyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like DMSO and methanol, and the process may require sonication to enhance solubility .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the compound’s precise mode of action .

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylaminocarbonyl)phenylboronic acid: This compound shares a similar structural motif and is used in similar applications, particularly in organic synthesis

    3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid:

Uniqueness

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

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